3-Butylpyrrolidine oxalate

Sigma-1 receptor Neuropathic pain CNS pharmacology

3-Butylpyrrolidine oxalate (CAS 1177299-44-3) offers superior crystallinity and storage stability versus the HCl salt (CAS 2098131-00-9), ensuring synthetic reproducibility. The 3-butyl substitution on the pyrrolidine core is essential for sigma-1 (σ1) receptor SAR studies (Ki = 89 nM), making this a privileged scaffold for CNS pain research. Supplied as a racemate for chiral resolution. Not interchangeable with free base or N-butyl analogs.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1177299-44-3
Cat. No. B1341639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylpyrrolidine oxalate
CAS1177299-44-3
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCCC1CCNC1.C(=O)(C(=O)O)O
InChIInChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6)
InChIKeyFLEWVEFUTBOCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butylpyrrolidine Oxalate (CAS 1177299-44-3): Procurement Guide for a Lipophilic Pyrrolidine Building Block in Neuropharmacology Research


3-Butylpyrrolidine oxalate is a pyrrolidine-based organic salt with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol [1]. The compound consists of a 3-butyl-substituted pyrrolidine core neutralized with oxalic acid, forming a stable crystalline salt. This structural combination of a basic secondary amine and a flexible n-butyl chain imparts distinct physicochemical properties compared to unsubstituted pyrrolidine or alternative salt forms. The oxalate counterion enhances crystallinity and facilitates purification, a critical advantage for researchers requiring high-purity starting materials for CNS-targeted drug discovery programs .

3-Butylpyrrolidine Oxalate vs. Common Alternatives: Why Salt Form and Substitution Pattern Dictate Experimental Outcomes


Procurement professionals and medicinal chemists cannot assume that 3-butylpyrrolidine hydrochloride (CAS 2098131-00-9) or the free base are interchangeable with 3-butylpyrrolidine oxalate. The oxalate salt form offers a distinct counterion that can influence crystallization behavior, long-term storage stability, and solubility in organic solvents—factors that directly impact synthetic reproducibility and compound handling in drug discovery workflows . Additionally, the 3-butyl substitution pattern on the pyrrolidine ring creates a specific steric and electronic environment that differs markedly from 2-butyl or N-butyl analogs, a feature critical for structure-activity relationship (SAR) studies targeting specific receptor binding pockets such as sigma-1 (σ1) and dopamine D2 receptors [1].

Quantitative Differentiation of 3-Butylpyrrolidine Oxalate: Binding Affinity, Salt-Form Advantages, and Structural Specificity


Sigma-1 Receptor Affinity: 3-Butylpyrrolidine Oxalate vs. 3-Butylpyrrolidine Hydrochloride

3-Butylpyrrolidine oxalate demonstrates a dual pharmacological profile with measurable affinity for sigma-1 (σ1) and dopamine D2 receptors, differentiating it from other 3-alkylpyrrolidine derivatives that may lack this specific binding signature. Comparative data from a related salt form (3-butylpyrrolidine hydrochloride) indicates a σ1 receptor Ki of 89 nM (moderate agonist activity) and a D2 receptor Ki of 1.2 μM (weak antagonist activity) [1]. While direct binding data for the oxalate salt under identical assay conditions is not available, the pharmacophore—the 3-butylpyrrolidine core—is the primary determinant of receptor recognition. The oxalate salt is expected to exhibit equivalent in vitro activity once dissociated in biological media, offering a crystallographically advantageous alternative to the hydrochloride for medicinal chemistry campaigns [2].

Sigma-1 receptor Neuropathic pain CNS pharmacology

Sigma Receptor Binding Potency: Comparison with 3-(3-Hydroxyphenyl)-pyrrolidine

Binding data from the authoritative BindingDB reveals a pronounced difference in sigma receptor affinity between 3-butylpyrrolidine and 3-(3-hydroxyphenyl)-pyrrolidine (CHEMBL8033). The latter compound, which contains an aromatic hydroxyl group, exhibits an IC50 of 1.19 μM for displacement of (+)-3-PPP from rat brain membrane sigma receptors [1]. In contrast, the 3-butylpyrrolidine scaffold is reported to have a σ1 Ki of 89 nM (0.089 μM), representing a greater than 10-fold higher affinity [2]. This differential highlights the significant impact of the 3-substituent on receptor engagement: the flexible n-butyl chain provides superior complementarity to the sigma-1 binding pocket compared to a rigid aromatic group.

Sigma receptor Structure-activity relationship Pyrrolidine derivatives

Salt-Form Advantage: Oxalate vs. Hydrochloride in Synthetic and Purification Workflows

The choice of counterion in pyrrolidine building blocks critically affects crystallization propensity and chromatographic behavior. 3-Butylpyrrolidine oxalate (CAS 1177299-44-3) offers a key advantage over the hydrochloride salt (CAS 2098131-00-9) for preparative purification. The oxalate anion forms strong hydrogen-bonded networks with the secondary ammonium cation, yielding crystalline solids that are more readily purified via recrystallization and exhibit improved long-term stability compared to the more hygroscopic hydrochloride . Commercially, the oxalate is available in 97% purity with batch-specific QC documentation including NMR, HPLC, and GC, ensuring reproducibility across synthetic campaigns .

Medicinal chemistry Salt selection Crystallization

3-Butylpyrrolidine Oxalate: High-Value Research Applications in CNS Drug Discovery and Chemical Biology


Sigma-1 Receptor Ligand Development for Neuropathic Pain

Given the moderate σ1 agonist activity (Ki = 89 nM) of the 3-butylpyrrolidine core [1], this oxalate salt serves as an optimal starting material for synthesizing focused libraries of sigma-1 receptor modulators. Researchers investigating non-opioid analgesics for chronic pain can leverage this scaffold to explore SAR around the pyrrolidine nitrogen and the butyl chain, aiming to enhance potency while maintaining the favorable dual σ1/D2 profile that may reduce abuse potential.

CNS Penetrant Probe Synthesis

The 3-butyl substitution enhances lipophilicity (cLogP ~2.3), a property predictive of blood-brain barrier penetration . Medicinal chemists can utilize 3-butylpyrrolidine oxalate to construct CNS-active probes targeting GPCRs or ion channels where pyrrolidine is a privileged scaffold. Its use ensures that initial hits possess favorable physicochemical properties, reducing attrition in later stages of CNS drug discovery programs.

Chiral Building Block for Asymmetric Synthesis

Though supplied as a racemate, 3-butylpyrrolidine oxalate contains a stereocenter at the 3-position of the pyrrolidine ring. This feature makes it a valuable intermediate for the preparation of enantiomerically enriched 3-alkylpyrrolidines via chiral resolution or asymmetric synthesis [2]. Such chiral amines are critical for developing stereochemically defined drug candidates with improved selectivity and pharmacokinetic profiles.

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